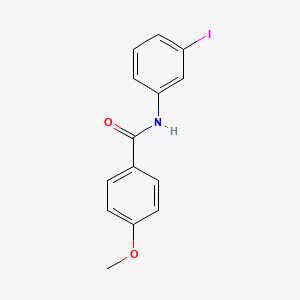

N-(3-iodophenyl)-4-methoxybenzamide

概要

説明

N-(3-iodophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methoxy group attached to the benzamide structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-methoxybenzamide typically involves the following steps:

Amidation: The formation of the benzamide structure involves the reaction of 3-iodoaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

N-(3-iodophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acid derivatives are used in coupling reactions, often in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the iodine atom replaced by the boronic acid derivative.

科学的研究の応用

Medicinal Chemistry Applications

N-(3-Iodophenyl)-4-methoxybenzamide has been studied for its potential as a lead compound in drug development due to the following properties:

- Biological Activity : Research indicates that the compound exhibits interactions with specific molecular targets, potentially modulating enzyme activities and influencing various biochemical pathways. The presence of the iodine atom may enhance binding affinity to certain biological targets, contributing to its therapeutic potential.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar compounds exhibit promising antibacterial activities against pathogens like Xanthomonas oryzae, which causes rice bacterial blight. This indicates a potential application in agricultural chemistry as well .

- Scaffold for Drug Design : The structural features of this compound make it an attractive scaffold for developing new pharmaceuticals. Its ability to participate in halogen bonding enhances its binding affinity to biological targets, distinguishing it from other halogenated compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-Bromophenyl)-4-methoxybenzamide | Bromine instead of iodine | Different reactivity due to bromine's properties |

| N-(3-Bromophenyl)-4-methoxybenzamide | Bromine instead of iodine | Varying electronic properties affecting reactivity |

| N-(2-Fluorophenyl)-4-methoxybenzamide | Fluorine instead of iodine | Increased metabolic stability compared to iodine |

These comparisons highlight how the presence of iodine significantly influences both chemical reactivity and biological activity, making this compound a compelling subject for further research.

Case Studies and Research Findings

- Binding Mechanism Studies : Interaction studies have focused on understanding how this compound binds to various biological targets. These studies are crucial for elucidating the compound's biological mechanisms and therapeutic efficacy. The unique properties imparted by the iodine atom facilitate specific interactions that enhance binding affinity compared to similar compounds without iodine.

- Pharmacological Investigations : Ongoing research is exploring the pharmacological profiles of this compound, including its potential as an anti-inflammatory agent and its role in modulating specific signaling pathways involved in disease processes.

作用機序

The mechanism of action of N-(3-iodophenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity for its target.

類似化合物との比較

Similar Compounds

N-(3-bromophenyl)-4-methoxybenzamide: Similar structure but with a bromine atom instead of iodine.

N-(3-chlorophenyl)-4-methoxybenzamide: Similar structure but with a chlorine atom instead of iodine.

N-(3-fluorophenyl)-4-methoxybenzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(3-iodophenyl)-4-methoxybenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties.

生物活性

N-(3-iodophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 356.16 g/mol. The presence of the iodine atom and methoxy group significantly influences its reactivity and biological interactions. The iodine atom enhances the compound's binding affinity to various biological targets, while the methoxy group may contribute to its lipophilicity, facilitating cellular uptake.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Iodinated Phenyl Ring : Using iodination techniques to introduce the iodine atom onto the phenyl ring.

- Amidation Reaction : Reacting the iodinated phenyl with 4-methoxybenzoic acid or its derivatives to form the amide bond.

- Purification : Employing chromatography techniques to purify the final product.

Research indicates that this compound interacts with specific molecular targets, modulating enzyme activities and influencing various biochemical pathways. The iodine atom may facilitate specific interactions, enhancing binding affinity compared to similar compounds without iodine .

Key Mechanisms Include :

- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.

- Receptor Modulation : Interaction with receptors that regulate cellular signaling pathways.

- Antiviral Activity : Similar compounds have shown broad-spectrum antiviral effects by increasing intracellular levels of antiviral proteins .

Therapeutic Applications

This compound has been investigated for various therapeutic applications, including:

- Antiviral Agents : Its analogs have demonstrated activity against viruses such as HIV and HCV through mechanisms involving intracellular protein modulation .

- Cancer Therapy : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis .

Case Studies

-

Antiviral Efficacy :

A study evaluating N-phenylbenzamide derivatives found that certain derivatives exhibited significant antiviral activity against HBV by increasing intracellular levels of APOBEC3G, which is crucial for inhibiting viral replication . -

Cancer Cell Studies :

Research on structurally related compounds demonstrated potent inhibitory activities against various human cancer cell lines at subnanomolar concentrations, indicating potential for development as anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-bromophenyl)-4-methoxybenzamide | Bromine instead of iodine | Different reactivity due to bromine's properties |

| N-(4-chlorophenyl)-4-methoxybenzamide | Chlorine instead of iodine | Varying electronic properties affecting reactivity |

| N-(4-fluorophenyl)-4-methoxybenzamide | Fluorine instead of iodine | Increased metabolic stability compared to iodine-containing compounds |

The iodine atom in this compound enhances its chemical reactivity and biological activity compared to these analogs.

特性

IUPAC Name |

N-(3-iodophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWYCILXAPGCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。